![molecular formula C7H10N2O2 B2998138 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-49-5](/img/structure/B2998138.png)
3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It consists of a pyrazole ring with ethyl, methyl and carboxylic acid groups attached in specific positions . It is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, the synthesis of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves four steps: starting with dichloro ethyl acetoacetate as a raw material, carrying out a reaction with a Vilsmeier reagent to obtain an intermediate; carrying out a cyclization reaction of the intermediate and methyl hydrazine to obtain a pyrazole carboxylate; carrying out a halogen exchange reaction of the intermediate with a fluorination reagent to obtain a difluoromethyl pyrazole carboxylate; and finally, carrying out a hydrolysis reaction of the intermediate with a sodium hydroxide solution, then carrying out neutralization treatment with an acid to obtain the final product .Scientific Research Applications
Fungicide Development
3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid serves as an intermediate in the synthesis of fungicides. Specifically, it contributes to the production of compounds that act as succinate dehydrogenase inhibitors (SDHIs) . These fungicides target the succinate dehydrogenase enzyme in fungal cells, disrupting their energy metabolism and inhibiting growth. SDHIs play a crucial role in modern agriculture by protecting crops from fungal diseases .
Mechanism of Action
Target of Action
Similar compounds, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdh) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .
Mode of Action
This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle, also known as the Krebs cycle, and the electron transport chain, both vital biochemical pathways for energy production . The downstream effects include a decrease in ATP production, leading to energy deprivation within the cell .
Result of Action
The inhibition of sdh by similar compounds leads to energy deprivation within the cell, which can result in cell death .
properties
IUPAC Name |
3-ethyl-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGWSBMZZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
113100-49-5 |
Source
|
Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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